Compound Description: 14C-batanopride is a radiolabeled derivative of the benzamide metoclopramide, synthesized to study its metabolic pathway. []
Relevance: This compound shares the core benzamide structure with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, differing in the substituents on the benzamide ring and the amine group attached to the carbonyl. Both compounds belong to the benzamide class, known for their diverse pharmacological activities. []
Compound Description: This class of compounds served as starting materials for the synthesis of benzamides with dual antagonistic activity towards dopamine D2 and serotonin 5-HT3 receptors. []
Relevance: These derivatives share the 4-amino-5-chloro-2-methoxybenzamide core with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The structural similarity suggests potential for shared or overlapping pharmacological activity. []
Compound Description: Compound 82 emerged as a potent dual antagonist for dopamine D2 and serotonin 5-HT3 receptors, with potential as a broad antiemetic agent. []
Relevance: This compound shares the 5-chloro-2-methoxybenzamide core structure with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The structural similarity suggests potential for related pharmacological activity. []
5-Bromo and 5-Iodo Analogues of Compound 82
Compound Description: These analogues of compound 82 demonstrated higher affinity for the dopamine D2 receptor compared to metoclopramide, highlighting the impact of halogen substitution on receptor binding. []
Relevance: These compounds are structurally related to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide through their shared benzamide core and variations in the halogen substituent at the 5-position, offering insights into structure-activity relationships within this chemical class. []
(R)-enantiomer of Compound 82
Compound Description: This enantiomer showed strong affinity for both dopamine D2 and serotonin 5-HT3 receptors, showcasing the importance of stereochemistry for pharmacological activity. []
Relevance: The (R)-enantiomer of compound 82 highlights the significance of chirality in benzamides related to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, as stereochemical differences can profoundly affect receptor interactions and biological effects. []
(S)-enantiomer of Compound 82
Compound Description: This enantiomer displayed potent and selective serotonin 5-HT3 receptor binding affinity, contrasting with its (R)-counterpart's dual antagonistic profile. []
Relevance: This compound emphasizes the impact of stereochemistry in benzamide derivatives, including 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, demonstrating how subtle structural changes can lead to distinct pharmacological profiles. []
Compound Description: This compound was identified as an inhibitor of NF-κB and AP-1 gene expression, with potential for oral bioavailability. []
Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, both compounds contain a trifluoromethyl-substituted pyrimidine ring. This shared feature suggests potential for similar interactions with biological targets. []
2-Methyl analogue of compound 1 (81)
Compound Description: This analogue demonstrated comparable in vitro activity and improved Caco-2 permeability compared to compound 1, highlighting the potential of small structural modifications for optimizing pharmacological properties. []
Relevance: This compound showcases the impact of substituting the chlorine atom at the 2-position of the pyrimidine ring, offering insights into structure-activity relationships relevant to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. []
Compound Description: This compound, a N-(triazoloazinyl)arylsulfonamide derivative, exhibited herbicidal activity. []
Relevance: Although not directly comparable to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, this compound shares the presence of a substituted pyrimidine ring, highlighting the diverse applications of this heterocyclic scaffold in medicinal and agricultural chemistry. []
Compound Description: This compound, another N-(triazoloazinyl)arylsulfonamide derivative, also displayed herbicidal activity. []
Relevance: Similar to the previous compound, this molecule shares the presence of a substituted pyrimidine ring with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, further emphasizing the versatility of the pyrimidine scaffold in different chemical contexts. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a piperazinyl-piperidine structure. It binds to the major pocket of the CXCR3 transmembrane domains. []
Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, VUF11211 also contains a chlorine-substituted aromatic ring and a piperidine moiety. Comparing their binding modes and activities could offer insights into the structure-activity relationships of compounds targeting different G protein-coupled receptors (GPCRs). []
Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist with an 8-azaquinazolinone structure. It binds to the minor pocket of the CXCR3 transmembrane domains. []
Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, NBI-74330 also contains a trifluoromethyl-substituted aromatic ring. Comparing their binding modes and activities could offer insights into the structure-activity relationships of compounds targeting different GPCRs. []
Compound Description: ZX-29 is a newly synthesized anaplastic lymphoma kinase (ALK) inhibitor with potential anticancer activity. []
Relevance: ZX-29 shares the 5-chloropyrimidine core with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Furthermore, both compounds feature a substituted phenyl ring linked to the pyrimidine via an amino group. This structural similarity suggests potential for overlapping pharmacological activity. []
Compound Description: Corr4a acts as a corrector, restoring the trafficking and chloride transport function of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR). []
Relevance: This compound shares the 5-chloro-2-methoxyphenyl moiety with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, although the overall structures differ significantly. This shared fragment suggests potential for similar chemical properties. []
Compound Description: BRL 24924 stimulates gut motility and antagonizes 5-HT M-receptors, potentially serving as a treatment for gastric motility disorders. []
Relevance: This compound shares the 4-amino-5-chloro-2-methoxybenzamide core with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. The structural similarity suggests potential for shared or overlapping pharmacological activity. []
Compound Description: Ro 04-6790 acts as a serotonin 6 (5-HT6) receptor antagonist, exhibiting cognitive enhancing effects in rat models. []
Relevance: This compound, while structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, exemplifies the use of substituted pyrimidine derivatives in targeting GPCRs, highlighting the potential for exploring similar strategies with the target compound. []
Compound Description: SB-271046 is another serotonin 6 (5-HT6) receptor antagonist, demonstrating cognitive enhancing effects in rat models. []
Relevance: Similar to Ro 04-6790, this compound showcases the application of substituted aromatic sulfonamide derivatives in targeting GPCRs, offering a valuable point of comparison for the development of 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide as a potential therapeutic agent. []
Compound Description: Metolachlor is a herbicide whose activity is enhanced by certain oximes and other antidotes that accelerate its detoxification in plants. [, , ]
Relevance: While structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, metolachlor also contains a chlorine-substituted aromatic ring and an amide group. The research on metolachlor demonstrates how small molecules can modulate the activity of other compounds, a principle that could be relevant for exploring synergistic effects with the target compound. [, , ]
Compound Description: CGA-92194 is an antidote that protects sorghum from herbicide injury by inducing rapid detoxification of herbicides like metolachlor through conjugation with glutathione. []
Relevance: Although structurally unrelated to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, CGA-92194 exemplifies the concept of small molecule modulation of other compounds' activity. This concept could be valuable for exploring potential synergistic combinations with the target compound. []
Compound Description: AMG6880 is a potent antagonist of rat TRPV1 activation by both capsaicin and protons, categorized as a group A antagonist. []
Relevance: This compound shares the trifluoromethyl-substituted pyridine moiety with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Comparing their pharmacological profiles could offer insights into the impact of this structural feature on activity. []
Compound Description: AMG7472 is another potent antagonist of rat TRPV1 activation by both capsaicin and protons, also categorized as a group A antagonist. []
Relevance: This compound shares the 5-chloropyridine moiety with 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. Comparing their pharmacological profiles could offer insights into the impact of this structural feature on activity. []
Compound Description: BCTC is a potent antagonist of rat TRPV1 activation by both capsaicin and protons, categorized as a group A antagonist. []
Relevance: This compound highlights the use of chlorine-substituted pyridine derivatives in targeting TRPV1, offering a point of comparison for exploring the potential of 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in modulating this ion channel. []
Compound Description: AMG0610 acts as an antagonist of capsaicin activation but not proton activation of rat TRPV1, categorized as a group B antagonist. []
Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, AMG0610 demonstrates the importance of subtle structural modifications in influencing antagonist selectivity for different activation mechanisms of the same target protein. []
Compound Description: SB-366791 is another antagonist of capsaicin activation but not proton activation of rat TRPV1, also categorized as a group B antagonist. []
Relevance: Similar to AMG0610, this compound exemplifies the impact of structural variations on antagonist selectivity for different activation modes of TRPV1, providing a valuable point of comparison for understanding the structure-activity relationships of 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide. []
Compound Description: Analog 24 is a cyclin-dependent kinase 5 (CDK5) inhibitor that selectively reduces Mcl-1 levels in cancer cell lines, leading to synergistic induction of apoptosis when combined with Bcl-2 inhibitors. []
Relevance: While structurally dissimilar to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, Analog 24 demonstrates the potential of small molecule inhibitors in modulating specific kinase activity, offering a conceptual framework for exploring the target compound's potential as a kinase inhibitor. []
Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor that synergistically inhibits cell growth and induces apoptosis when combined with a CDK5 inhibitor. []
Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, Navitoclax showcases the potential for developing synergistic therapies by combining small molecule inhibitors targeting different components of a biological pathway, such as the apoptotic pathway. []
Compound Description: VNO is an oxidative impurity of venetoclax, a BCL-2 inhibitor. []
Relevance: While structurally complex compared to 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, the research on VNO highlights the importance of understanding potential oxidative degradation pathways for drug candidates, which can be relevant for drug development and stability studies. []
Compound Description: VHA is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO. []
Relevance: Similar to VNO, the research on VHA underscores the significance of investigating potential degradation pathways during drug development. Understanding these pathways is crucial for ensuring drug stability and safety. []
Compound Description: R-VK4-40 is a structurally novel and highly selective D3R antagonist with potential for treating opioid use disorder. Unlike some earlier D3R antagonists, R-VK4-40 does not have adverse cardiovascular effects in the presence of opioids or cocaine. []
Relevance: Although structurally distinct from 5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, R-VK4-40 exemplifies the successful development of a safe and selective D3R antagonist. The research on R-VK4-40 highlights the importance of structural modifications in optimizing pharmacological properties and minimizing unwanted side effects. []
Compound Description: R-VK4-116 is another structurally novel and highly selective D3R antagonist with a similar profile to R-VK4-40. It also lacks adverse cardiovascular effects in the presence of opioids or cocaine. []
Relevance: Similar to R-VK4-40, R-VK4-116 demonstrates the feasibility of designing safe and effective D3R antagonists, emphasizing the importance of structure-activity relationships in drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.